molecular formula C21H21N3O2 B1437438 3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one CAS No. 946384-13-0

3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one

Cat. No. B1437438
M. Wt: 347.4 g/mol
InChI Key: LFLYGXALVCBATI-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one” is a complex organic molecule. It contains a quinoxaline core, which is a type of heterocyclic compound . The molecule also includes a piperidine ring, which is a common motif in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a quinoxaline core and a piperidine ring . The compound also contains various functional groups, including a ketone and an imine .

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have synthesized compounds with structures closely related to "3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one" through multi-step pathways. These compounds have demonstrated potential in biomedical applications, particularly for their anti-leukemic activities. The synthesis involves complex reactions and is characterized by techniques such as X-ray crystallography, NMR, and MS to confirm their structures and properties (Guillon et al., 2018).

Antimicrobial and Antileukemic Activities

Some derivatives have been evaluated for their antimicrobial properties, showing promise against a range of bacterial and fungal pathogens. This includes novel metal complexes derived from the quinoxaline-2,3-dione scaffold, displaying octahedral geometry and potential antimicrobial activities (Al-Jibouri, 2013). Additionally, compounds structurally related to the query have shown cytotoxic potential against leukemia cell lines, underscoring their potential in cancer research (Guillon et al., 2018).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, characterization, and potential applications. Given the biological activity of similar compounds, it may be of interest to explore its potential as a pharmaceutical agent .

properties

IUPAC Name

3-[(Z)-2-hydroxy-2-(4-piperidin-1-ylphenyl)ethenyl]-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-20(14-19-21(26)23-18-7-3-2-6-17(18)22-19)15-8-10-16(11-9-15)24-12-4-1-5-13-24/h2-3,6-11,14,25H,1,4-5,12-13H2,(H,23,26)/b20-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLYGXALVCBATI-ZHZULCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=CC3=NC4=CC=CC=C4NC3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=CC=C(C=C2)/C(=C/C3=NC4=CC=CC=C4NC3=O)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one
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3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one
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3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one
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3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one
Reactant of Route 5
3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one
Reactant of Route 6
3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one

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